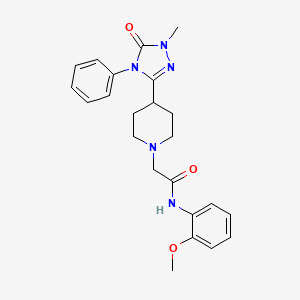
N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.5 g/mol
- CAS Number : 1396854-31-1
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activities. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 proteins. Specifically, one study demonstrated that a related triazole compound increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in lung cancer cell lines, leading to significant cell death .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against human pathogenic bacteria, showcasing their potential as antibacterial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in several studies. Compounds with this scaffold have been shown to reduce inflammation markers in various experimental models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Triazole Ring : Utilizing 4-amino derivatives and carbonyl compounds.
- Piperidine Modification : Introducing piperidine moieties through alkylation reactions.
- Acetamide Formation : Conjugating the methoxyphenyl and acetamide groups through acylation reactions.
Case Studies and Research Findings
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-26-23(30)28(18-8-4-3-5-9-18)22(25-26)17-12-14-27(15-13-17)16-21(29)24-19-10-6-7-11-20(19)31-2/h3-11,17H,12-16H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGTVPGGJBDJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














